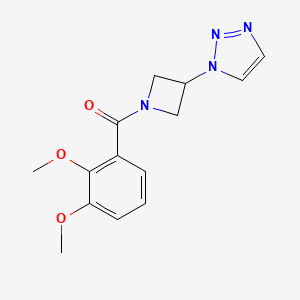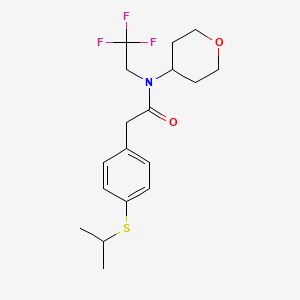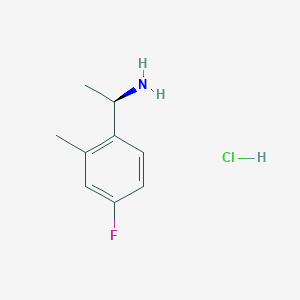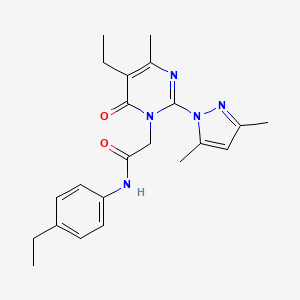![molecular formula C18H22N2O4 B2647590 6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide CAS No. 1902956-09-5](/img/structure/B2647590.png)
6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a dioxin ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a dioxin ring, and a carboxamide group. The exact three-dimensional structure would depend on the specific arrangement of these groups and the presence of any chiral centers .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and dioxin rings, as well as the carboxamide group. The indole ring is known to undergo electrophilic substitution, while the dioxin ring might be susceptible to oxidation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Applications De Recherche Scientifique
Alzheimer's Disease Treatment
6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide has been investigated for its potential in treating Alzheimer's disease. Research indicates its effectiveness in inhibiting histone deacetylase 6 (HDAC6), leading to decreased levels of phosphorylation and aggregation of tau proteins. This compound shows promise in ameliorating impaired learning and memory symptoms associated with Alzheimer's and can cross the blood-brain barrier after oral administration (Lee et al., 2018).
Anti-Inflammatory and Analgesic Properties
This compound has shown potential as an anti-inflammatory and analgesic agent. In a study, novel derivatives of this compound exhibited significant inhibitory activity on cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2), demonstrating analgesic and anti-inflammatory activities. These findings suggest its potential for development into drugs targeting inflammation and pain relief (Abu‐Hashem et al., 2020).
Cell Adhesion Inhibition
Research has also explored its role in inhibiting cell adhesion. Compounds similar to 6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide have been effective in decreasing the adherence of neutrophils to activated endothelial cells. This is achieved by inhibiting the upregulation of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 on the surface of the endothelium. This inhibition suggests potential applications in treating various inflammatory conditions (Boschelli et al., 1995).
Serotonin-3 (5-HT3) Receptor Antagonism
The compound has been examined for its affinity to serotonin-3 (5-HT3) receptors. Structural modifications of related compounds have led to the development of potent 5-HT3 receptor antagonists, indicating the potential for this compound in modulating serotonin levels, which could be beneficial in treating disorders related to serotonin dysregulation (Kuroita et al., 1996).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-13-4-2-11-8-15(20-14(11)10-13)18(21)19-12-3-5-16-17(9-12)24-7-6-23-16/h2,4,8,10,12,16-17,20H,3,5-7,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQCVJXJNHOMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC4C(C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.2.1.04,9]icosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2647515.png)

![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2647518.png)
![N-[(2,6-Dimethyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2647519.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-5-carboxamide](/img/structure/B2647521.png)

![N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2647523.png)
![tert-Butyl 6-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2647524.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2647526.png)
![(Z)-ethyl 2-((3-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2647529.png)